Paricalcitol-D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

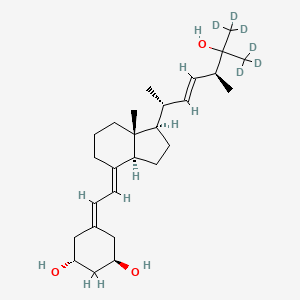

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKAHTKRCLCHEA-OYAGBYDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Paricalcitol-D6 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol-D6 is the deuterated form of Paricalcitol, a synthetic and biologically active vitamin D2 analog. In research, particularly in the fields of pharmacokinetics and bioanalytical chemistry, this compound serves as an indispensable tool. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of Paricalcitol in biological matrices. This technical guide provides an in-depth overview of this compound, its primary use in research, detailed experimental protocols, and the underlying signaling pathways of its non-deuterated counterpart, Paricalcitol.

Core Concepts: The Role of a Deuterated Internal Standard

In quantitative analysis using methods like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages, including sample preparation, injection volume, and ionization efficiency. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. By normalizing the analyte's response to the IS's response, these variations can be compensated for, leading to more accurate and precise measurements.

Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS-based bioanalysis.[1][2] The substitution of hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to the analyte but has a higher molecular weight. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte during chromatography.[2] This co-elution is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of analytical error.[1]

Primary Use in Research: Bioanalytical Quantification of Paricalcitol

The principal application of this compound is in pharmacokinetic studies of Paricalcitol. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids like plasma is critical for establishing dosing regimens and ensuring safety and efficacy.

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Paricalcitol in human plasma, utilizing this compound as the internal standard.[3] This method allows for the reliable determination of Paricalcitol concentrations, even at very low levels (picograms per milliliter).

Data Presentation: Performance of a Validated LC-MS/MS Method

The following tables summarize the quantitative performance data from a validated LC-MS/MS method for the quantification of Paricalcitol in human plasma using this compound as an internal standard.

Table 1: Calibration Curve Linearity

| Parameter | Value |

| Concentration Range | 10–500 pg/mL |

| Regression Equation | y = (1.25 ± 0.08)x + (0.001 ± 0.0001) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Concentration (pg/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |

| 10 (LLOQ) | 9.8 | 98.6 | 11.2 | 102.4 |

| 30 (LQC) | 7.5 | 102.1 | 8.9 | 101.5 |

| 150 (MQC) | 6.9 | 99.8 | 7.8 | 100.9 |

| 400 (HQC) | 5.4 | 101.3 | 6.5 | 99.2 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation

Experimental Protocols

Detailed Methodology for Paricalcitol Quantification in Human Plasma

This protocol is based on a validated LC-MS/MS method.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex mix for 30 seconds.

-

Add 2.5 mL of a mixture of ethyl acetate and n-hexane (90:10, v/v).

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 µm.

-

Mobile Phase: Isocratic mixture of methanol and water (85:15, v/v) containing 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.

-

Run Time: 6.0 minutes.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Paricalcitol: m/z 417.3 → 135.1

-

This compound: m/z 423.3 → 138.1

-

-

Ion Source Parameters:

-

Ion Spray Voltage: 5500 V

-

Temperature: 550°C

-

Gas 1 (Nebulizer Gas): 50 psi

-

Gas 2 (Heater Gas): 50 psi

-

Curtain Gas: 20 psi

-

Collision Gas (CAD): 6 psi

-

Mandatory Visualizations

Signaling Pathway of Paricalcitol

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This binding initiates a cascade of events leading to the regulation of gene expression.

Caption: Paricalcitol signaling pathway.

Experimental Workflow for Bioanalytical Assay

The following diagram illustrates a typical workflow for the quantitative analysis of Paricalcitol in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is a critical reagent for researchers and drug development professionals engaged in the study of Paricalcitol. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Paricalcitol in biological samples, which is fundamental for robust pharmacokinetic and bioanalytical studies. The detailed methodologies and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Paricalcitol-D6 chemical structure and molecular weight

An in-depth exploration of the chemical properties, mechanism of action, and experimental evaluation of a key Vitamin D receptor agonist.

This technical guide provides a comprehensive overview of Paricalcitol-D6, a deuterated analog of the synthetic vitamin D receptor (VDR) agonist, Paricalcitol. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical structure, molecular weight, and mechanism of action. Furthermore, it offers detailed experimental protocols for the investigation of its biological activity and presents key quantitative data in a structured format.

Chemical Structure and Molecular Properties

This compound is a synthetic analog of calcitriol, the active form of vitamin D, with modifications to the side chain and the A-ring. The "D6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms, a modification typically used in pharmacokinetic studies to differentiate the administered drug from its endogenous or non-deuterated counterparts.

The chemical structure of Paricalcitol is characterized by the absence of the exocyclic methylene group at C19, a feature of the "19-nor" structure. This modification, along with alterations in the side chain, contributes to its selective activation of the Vitamin D receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₈D₆O₃ | [1][2] |

| Molecular Weight | 422.67 g/mol | [2] |

| Computed Molecular Weight | 422.7 g/mol | [3] |

| Synonyms | (1α,3β,7E,22E)-19-Nor-9,10-secoergosta-5,7,22-triene-1,3,25-triol-d6; 19-Nor-1,25-dihydroxyvitamin D2-d6; Zemplar-d6 | [4] |

Mechanism of Action: Vitamin D Receptor Signaling

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation. The activation of the VDR by Paricalcitol initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, leading to the upregulation or downregulation of gene expression. A primary therapeutic effect of Paricalcitol is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands.

References

Synthesis and Isotopic Labeling of Paricalcitol-D6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Paricalcitol-D6, a crucial internal standard for the quantitative analysis of the active pharmaceutical ingredient, Paricalcitol. The document details the probable synthetic pathways, experimental protocols, and the mechanism of action of Paricalcitol. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction to Paricalcitol

Paricalcitol, chemically known as 19-nor-1α,25-dihydroxyvitamin D2, is a synthetic analog of calcitriol, the active form of vitamin D.[1] It is distinguished from the endogenous hormone by the absence of the exocyclic methylene group at position C19 and the presence of a vitamin D2 side chain.[2] Paricalcitol is a selective vitamin D receptor (VDR) activator used in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] It effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[1]

Stable isotope-labeled internal standards are essential for accurate quantification of drugs in biological matrices by mass spectrometry. This compound, with six deuterium atoms, is the preferred internal standard for bioanalytical assays of Paricalcitol due to its similar chemical and physical properties and its distinct mass, allowing for precise measurement.

Synthesis of Paricalcitol and Isotopic Labeling Strategy

The total synthesis of Paricalcitol is a multi-step process that has been approached through various convergent strategies. A common approach involves the synthesis of two key fragments: an A-ring synthon and a C/D-ring synthon (the Windaus-Grundmann ketone) with the appropriate side chain, which are then coupled, typically via a Wittig-Horner reaction.

The isotopic labeling to produce this compound is strategically introduced in the final steps of the side-chain synthesis. The most plausible and widely employed method for introducing deuterium at the terminal end of the vitamin D side chain is through the use of a deuterated Grignard reagent.

Proposed Synthesis of the Deuterated Side-Chain Precursor

The synthesis of the this compound side chain likely begins with a suitable ester precursor. This precursor is then reacted with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr), to introduce two -CD₃ groups at the C25 position.

Key Reaction:

-

Starting Material: An appropriate ester, such as a methyl ester of a C22 carboxylic acid derivative of the vitamin D side chain.

-

Reagent: Methyl-d3-magnesium bromide (CD₃MgBr). This reagent provides the source of the deuterium atoms.

-

Reaction: The Grignard reagent attacks the ester carbonyl group twice, resulting in the formation of a tertiary alcohol with two deuterated methyl groups.

This approach ensures high isotopic incorporation at a late stage of the synthesis, which is economically advantageous.

General Synthetic Scheme for Paricalcitol

The overall synthesis of Paricalcitol typically involves the following key transformations, though various protecting group strategies and coupling methods exist:

-

Preparation of the C/D-Ring Ketone: This fragment, containing the fused ring system and the precursor to the side chain, is often derived from vitamin D2 or other steroid starting materials through oxidative cleavage and further modifications.

-

Preparation of the A-Ring Phosphine Oxide: This synthon contains the 1α- and 3β-hydroxyl groups, often in a protected form.

-

Wittig-Horner Coupling: The A-ring phosphine oxide is coupled with the C/D-ring ketone to form the complete carbon skeleton of the 19-nor-vitamin D analog.

-

Deprotection: Removal of the protecting groups from the hydroxyl functions yields the final Paricalcitol molecule.

The synthesis of this compound would follow a similar pathway, with the modification being the use of a deuterated C/D-ring ketone precursor.

Experimental Protocols

Synthesis of the Deuterated C/D-Ring Ketone with Side Chain

This multi-step synthesis would begin with a known intermediate that is then elaborated to the deuterated side chain.

Step 1: Grignard Reaction with Deuterated Methylmagnesium Bromide

-

Reaction Setup: A solution of the appropriate side-chain ester precursor in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Grignard Reagent: The solution is cooled to 0°C. A solution of methyl-d3-magnesium bromide (CD₃MgBr) in a suitable solvent is added dropwise via a syringe or an addition funnel.

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the deuterated tertiary alcohol.

Step 2: Elaboration to the C/D-Ring Ketone

The resulting deuterated side-chain fragment is then carried through a series of standard organic transformations to yield the final C/D-ring ketone, ready for coupling with the A-ring synthon. These steps may include protection of the tertiary alcohol, oxidative cleavage of other functional groups, and subsequent functional group manipulations.

Wittig-Horner Coupling and Deprotection

-

Generation of the Ylide: The A-ring phosphine oxide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to generate the corresponding ylide.

-

Coupling Reaction: A solution of the deuterated C/D-ring ketone in anhydrous THF is added to the ylide solution at -78°C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the protected this compound.

-

Deprotection: The protecting groups on the hydroxyl functions are removed using appropriate conditions (e.g., a fluoride source like TBAF for silyl ethers or acidic/basic hydrolysis for other protecting groups).

-

Final Purification: The final product, this compound, is purified by high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. These values are based on typical yields for analogous reactions in the synthesis of Paricalcitol and related vitamin D analogs.

Table 1: Expected Reaction Yields and Purity

| Step | Reaction | Expected Yield (%) | Expected Purity (%) |

| 1 | Grignard Reaction with CD₃MgBr | 75 - 90 | >95 |

| 2 | Wittig-Horner Coupling | 60 - 80 | >90 |

| 3 | Deprotection and HPLC Purification | 70 - 90 | >99 |

| Overall | - | 30 - 60 | >99 |

Table 2: Expected Analytical Characterization Data for this compound

| Analysis | Parameter | Expected Value |

| Mass Spectrometry | Molecular Weight | ~422.67 g/mol |

| High-Resolution MS (m/z) | [M+H]⁺, [M+Na]⁺ consistent with C₂₇H₃₈D₆O₃ | |

| Isotopic Purity | Deuterium Incorporation | >99% D6 |

| NMR Spectroscopy | ¹H NMR | Absence of signals for the two C25-methyl groups. |

| ²H NMR | Presence of signals corresponding to the -CD₃ groups. | |

| ¹³C NMR | Shift in the signals for C25 and the attached methyl carbons due to the isotope effect. | |

| HPLC | Purity | >99% (by peak area) |

Visualization of Key Pathways and Workflows

Paricalcitol Mechanism of Action Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which is a nuclear transcription factor. This interaction leads to the regulation of gene expression, ultimately suppressing PTH synthesis and secretion.

References

An In-depth Technical Guide to the Core Differences Between Paricalcitol and Paricalcitol-D6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key distinctions between Paricalcitol and its deuterated analog, Paricalcitol-D6. Paricalcitol is a synthetic vitamin D analog used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This compound, a stable isotope-labeled version of Paricalcitol, serves as an indispensable tool in the bioanalytical assays required for pharmacokinetic and clinical studies of the parent drug. This document will delve into their chemical properties, mechanism of action, and crucially, the application of this compound as an internal standard in quantitative analysis. Detailed experimental protocols and visualizations are provided to elucidate these core differences for the scientific community.

Introduction

Paricalcitol is a selective vitamin D receptor (VDR) activator that has demonstrated efficacy in reducing parathyroid hormone (PTH) levels with a minimal impact on serum calcium and phosphorus levels compared to non-selective vitamin D analogs.[1][2] Its therapeutic importance necessitates robust and accurate methods for its quantification in biological matrices. The development of such methods relies on the use of appropriate internal standards to ensure the precision and accuracy of the results. This compound, a deuterium-labeled version of Paricalcitol, is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[3] This guide will explore the fundamental differences between these two molecules, highlighting the structural and functional significance of isotopic labeling.

Physicochemical Properties

The primary physical difference between Paricalcitol and this compound is their molecular weight, owing to the six deuterium atoms in this compound. This mass difference is the cornerstone of its use as an internal standard in mass spectrometry.

| Property | Paricalcitol | This compound |

| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₃₈D₆O₃ |

| Molecular Weight | 416.64 g/mol [4] | 422.7 g/mol [5] |

| Exact Mass | 416.329045 u | 422.36670574 u |

| Appearance | White powder | Not explicitly stated, likely a white solid |

| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (12.5 mg/mL). | Not explicitly stated, expected to have similar solubility to Paricalcitol. |

| Melting Point | 14°C (Predicted) | Not explicitly stated |

| Boiling Point | 564.8±50.0 °C (Predicted) | Not explicitly stated |

| Density | 1.121±0.06 g/cm³ (Predicted) | Not explicitly stated |

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological activity of Paricalcitol is mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor. This compound, being structurally and chemically almost identical to Paricalcitol, is expected to have the same mechanism of action, though it is not intended for therapeutic use.

The signaling pathway is as follows:

-

Binding: Paricalcitol enters the target cell and binds to the cytosolic VDR.

-

Heterodimerization: The Paricalcitol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

VDRE Binding: This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event modulates the transcription of genes involved in calcium and phosphorus homeostasis, most notably inhibiting the synthesis and secretion of parathyroid hormone (PTH).

Caption: Paricalcitol's mechanism of action via the Vitamin D Receptor signaling pathway.

The Role of this compound in Bioanalysis

The key difference and primary application of this compound lies in its use as an internal standard (IS) for the quantitative analysis of Paricalcitol in biological samples, typically using LC-MS/MS. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Experimental Protocol: Quantification of Paricalcitol in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the determination of Paricalcitol in human plasma.

4.1.1. Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 100 ng/mL).

-

Working Solution: Dilute the stock solution with the same solvent to obtain a working solution at a concentration appropriate for spiking into the plasma samples (e.g., 1 ng/mL).

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Spike the plasma with a known volume (e.g., 50 µL) of the this compound internal standard working solution.

-

Add an extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix thoroughly to ensure complete extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC Column: Zorbax SB C18 or equivalent.

-

Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and water containing a suitable modifier (e.g., formic acid or ammonium acetate).

-

Flow Rate: As per column specifications.

-

Injection Volume: Typically 5-20 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Paricalcitol and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Paricalcitol | [Value] | [Value] |

| This compound | [Value+6] | [Value+6] or other stable fragment |

(Note: Specific m/z values would be determined during method development and are instrument-dependent.)

4.1.4. Quantification

The concentration of Paricalcitol in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Paricalcitol spiked into blank plasma.

Experimental Workflow

References

- 1. Paricalcitol Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Paricalcitol | 131918-61-1 [chemicalbook.com]

- 4. Paricalcitol - Wikipedia [en.wikipedia.org]

- 5. This compound | C27H44O3 | CID 66577066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Paricalcitol-D6: A Technical Guide to its Mechanism of Action as a Selective Vitamin D Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paricalcitol, a synthetic and biologically active analog of calcitriol, is a selective Vitamin D Receptor (VDR) agonist.[1][2] Its structural modifications, specifically in the side chain (D2) and the A (19-nor) ring, confer a distinct pharmacological profile compared to the endogenous VDR activator, calcitriol.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Paricalcitol, with a focus on its interaction with the VDR, downstream signaling pathways, and the experimental methodologies used for its characterization. Paricalcitol-D6, a deuterated version of Paricalcitol, is commonly used as an internal standard in analytical methods for its quantification in biological matrices.[3] For the purposes of this guide, the biological mechanism of action of this compound is considered identical to that of Paricalcitol.

Core Mechanism of Action: Selective VDR Agonism

The biological effects of Paricalcitol are mediated through its binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation, the VDR modulates the expression of numerous genes involved in calcium and phosphorus homeostasis, parathyroid hormone (PTH) regulation, and various other cellular processes.

VDR Binding and Activation

Paricalcitol binds to the VDR, inducing a conformational change in the receptor. This activated Paricalcitol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby regulating their transcription.

Selective VDR Activation

A key feature of Paricalcitol is its selective activation of the VDR. It demonstrates a preferential effect on the parathyroid gland over intestinal and bone VDRs. This selectivity is thought to be responsible for its ability to effectively suppress PTH synthesis and secretion with a lower incidence of hypercalcemia and hyperphosphatemia compared to non-selective VDR activators like calcitriol.

Signaling Pathways

Paricalcitol's engagement with the VDR initiates both genomic and non-genomic signaling cascades.

Genomic Signaling Pathway

The canonical genomic pathway involves the direct regulation of gene expression. The Paricalcitol-VDR/RXR complex recruits co-activator or co-repressor proteins to the transcriptional machinery, leading to either an increase or decrease in the transcription of target genes. A primary example is the suppression of pre-pro-PTH messenger RNA (mRNA) synthesis in the parathyroid gland, leading to reduced PTH levels.

Non-Genomic Signaling Pathways

In addition to its genomic actions, Paricalcitol can elicit rapid, non-transcriptional effects. These are initiated through membrane-associated VDRs and involve the activation of second messenger systems like protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K). These pathways can influence cellular processes such as ion transport and can also cross-talk with genomic signaling.

Furthermore, Paricalcitol has been shown to exert anti-inflammatory effects by promoting the VDR-mediated sequestration of NF-κB signaling. In this pathway, the activated VDR forms a complex with the p65 subunit of NF-κB, preventing it from binding to its target DNA and transcribing pro-inflammatory genes.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the mechanism of action and therapeutic effects of Paricalcitol.

Table 1: VDR Binding and Transcriptional Activation

| Parameter | Paricalcitol | Calcitriol | Reference |

| VDR Binding Affinity (Ki, nM) | ~1.5 | ~0.2 | |

| PTH mRNA Suppression (IC50, nM) | ~3.5 | ~3.6 | |

| Renin mRNA Suppression (IC50, nM) | 3.5 | 3.6 |

Table 2: Clinical Efficacy in Secondary Hyperparathyroidism

| Parameter | Paricalcitol | Calcitriol | P-value | Reference |

| Time to ≥50% PTH Reduction | Faster | Slower | 0.025 | |

| Mean Fractional Intestinal Ca Absorption | 0.135 ± 0.006 | 0.158 ± 0.006 | 0.022 | |

| Incidence of Sustained Hypercalcemia | Lower | Higher | 0.008 |

Experimental Protocols

The characterization of Paricalcitol as a VDR agonist relies on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

VDR Reporter Assay for Transcriptional Activation

This assay quantifies the ability of a compound to activate VDR-mediated gene expression.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Transfection: Cells are transiently co-transfected with a VDR expression vector and a luciferase reporter plasmid containing multiple VDREs upstream of the luciferase gene.

-

Compound Treatment: Transfected cells are treated with varying concentrations of Paricalcitol, a positive control (e.g., Calcitriol), or vehicle control for 18-24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a control (e.g., β-galactosidase activity or total protein) to account for transfection efficiency and cell viability. Dose-response curves are generated to determine EC50 values.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of the VDR to specific DNA regions (VDREs) in vivo.

Methodology:

-

Cell Treatment and Cross-linking: Cells (e.g., human proximal tubular epithelial cells) are treated with Paricalcitol or vehicle. Protein-DNA complexes are then cross-linked with formaldehyde.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the VDR, which is coupled to magnetic beads. This selectively pulls down the VDR and any DNA bound to it.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for known VDREs to quantify the amount of VDR-bound DNA.

LC-MS/MS for Pharmacokinetic Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Paricalcitol and this compound in biological samples.

Methodology:

-

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction to isolate Paricalcitol and the internal standard, this compound.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is typically used to separate the analytes from other plasma components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer. Electrospray ionization (ESI) is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent-to-daughter ion transitions for both Paricalcitol and this compound.

-

Quantification: The peak area ratio of Paricalcitol to this compound is used to construct a calibration curve and determine the concentration of Paricalcitol in the unknown samples.

Conclusion

Paricalcitol's mechanism of action as a selective VDR agonist provides a targeted approach to the management of secondary hyperparathyroidism. Its ability to effectively suppress PTH with a reduced risk of hypercalcemia and hyperphosphatemia underscores the therapeutic advantages of its selective VDR activation. Furthermore, its pleiotropic effects, including anti-inflammatory actions, highlight the broader therapeutic potential of VDR modulation. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel VDR agonists.

References

Commercial Suppliers and Availability of Paricalcitol-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Paricalcitol-D6, a deuterated analog of Paricalcitol. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled internal standard for quantitative analysis. The guide includes a summary of known commercial suppliers, available product specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

Paricalcitol is a synthetic, biologically active analog of vitamin D used in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] this compound is its deuterated counterpart, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical methods, particularly for pharmacokinetic and metabolic studies of Paricalcitol, as it shares identical chemical and physical properties with the unlabeled drug but is distinguishable by its mass.[3][4] Its primary application is in quantitative analysis using mass spectrometry, where it is used to correct for variations in sample preparation and instrument response.[3]

Commercial Suppliers and Product Availability

A number of commercial suppliers offer this compound for research purposes. The following table summarizes the available information on suppliers, product numbers, quantities, and other relevant specifications. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product/Catalogue No. | Available Quantities | Purity | CAS No. | Molecular Formula | Storage |

| MedChemExpress (MCE) | HY-10196S | 1mg, 5mg, 10mg | 99.64% | 2070009-67-3 | C₂₇H₃₈D₆O₃ | -20°C |

| Pharmaffiliates | PA STI 071510 | Please enquire | N/A | N/A | C₂₇H₃₈D₆O₃ | 2-8°C |

| Clinivex | N/A | Please enquire | N/A | N/A | N/A | N/A |

| Mithridion | rw2-trc-p195302-1mg | 1mg | N/A | N/A | N/A | -20°C |

| Mithridion | rw2-trc-p195302-10mg | 10mg | N/A | N/A | N/A | -20°C |

Experimental Protocol: Quantification of Paricalcitol in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of Paricalcitol in human plasma using this compound as an internal standard.

Materials and Reagents

-

Paricalcitol reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

Stock and Working Solutions Preparation

-

Paricalcitol Stock Solution (1 mg/mL): Accurately weigh and dissolve Paricalcitol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Paricalcitol stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound in 50% methanol for spiking into plasma samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Spike with the this compound internal standard working solution.

-

Add the liquid-liquid extraction solvent, vortex mix, and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with formic acid.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Paricalcitol: Monitor the specific precursor-to-product ion transition.

-

This compound: Monitor the specific precursor-to-product ion transition, which will be shifted by +6 Da compared to Paricalcitol.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Paricalcitol to this compound against the concentration of the calibration standards.

-

Determine the concentration of Paricalcitol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Paricalcitol Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. A key therapeutic effect is the suppression of parathyroid hormone (PTH) gene expression in the parathyroid gland.

Caption: Simplified signaling pathway of Paricalcitol.

Experimental Workflow for Paricalcitol Quantification

The following diagram illustrates the key steps in the experimental workflow for quantifying Paricalcitol in plasma samples using this compound.

Caption: Workflow for Paricalcitol quantification.

References

- 1. Paricalcitol (Zemplar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Paricalcitol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Paricalcitol-D6: A Technical Guide to Material Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Paricalcitol-D6, a deuterated analog of the synthetic vitamin D receptor activator, Paricalcitol. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, safety considerations, and biological context.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Paricalcitol. The deuteration is expected to result in a similar pharmacological profile to the parent compound, with potential differences in its metabolic fate.[1] The key physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C27H38D6O3 | [MedchemExpress SDS] |

| Molecular Weight | 422.67 g/mol | [MedchemExpress SDS] |

| CAS Number | 2070009-67-3 | [MedchemExpress SDS] |

| Appearance | White to off-white solid | [General knowledge] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). | [General knowledge] |

| Storage | Store at -20°C for long-term stability. | [MedchemExpress SDS] |

Safety and Handling

The available Safety Data Sheet (SDS) for this compound from one supplier states that it is "Not a hazardous substance or mixture".[1] However, this is in contrast to the safety profile of the non-deuterated parent compound, Paricalcitol, which is classified with several hazards. It is crucial for researchers to handle this compound with the same precautions as Paricalcitol until more specific safety data becomes available. Deuteration can alter the metabolic and toxicological properties of a compound.[2][3]

General Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

In Case of Exposure:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Toxicological Information

Specific toxicological studies on this compound are not publicly available. Therefore, the toxicological profile of the parent compound, Paricalcitol, should be considered as a primary reference. The primary toxicity concerns with Paricalcitol are related to its pharmacological activity as a vitamin D analog, namely hypercalcemia and hyperphosphatemia.[4]

| Toxicological Endpoint | Data for Paricalcitol (Non-deuterated) |

| Acute Toxicity | Potential for hypercalcemia with overdose. |

| Carcinogenicity | No evidence of carcinogenicity in standard assays. |

| Mutagenicity | Not mutagenic in a battery of in vitro and in vivo tests. |

| Teratogenicity | No evidence of teratogenicity at therapeutic doses. |

| Reproductive Toxicity | No adverse effects on fertility have been observed. |

Mechanism of Action and Signaling Pathway

Paricalcitol, and by extension this compound, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The VDR is a ligand-activated transcription factor that regulates the expression of numerous genes involved in calcium and phosphorus homeostasis, bone metabolism, and cellular proliferation and differentiation.

The binding of Paricalcitol to the VDR initiates a cascade of molecular events:

-

Ligand Binding: Paricalcitol enters the target cell and binds to the ligand-binding domain of the VDR located in the cytoplasm.

-

Heterodimerization: The VDR-Paricalcitol complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs modulates the transcription of these genes, leading to the downstream physiological effects of Paricalcitol, such as the suppression of parathyroid hormone (PTH) synthesis and secretion.

Below is a diagram illustrating the Vitamin D Receptor signaling pathway.

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The standard battery of tests for a new chemical entity would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, following guidelines from regulatory agencies such as the FDA and OECD.

For researchers conducting their own safety assessments, it is recommended to adapt established protocols for similar vitamin D analogs. Key experimental considerations would include:

-

In vitro assays:

-

Cytotoxicity assays: Using relevant cell lines (e.g., hepatocytes, renal cells) to determine the concentration at which this compound induces cell death.

-

Genotoxicity assays: Ames test for mutagenicity, and chromosomal aberration or micronucleus tests in mammalian cells.

-

-

In vivo studies (in appropriate animal models):

-

Acute toxicity: To determine the LD50 and identify signs of toxicity.

-

Repeat-dose toxicity: To evaluate the effects of sub-chronic and chronic exposure. Key parameters to monitor would include clinical signs, body weight, food and water consumption, hematology, clinical chemistry (especially serum calcium and phosphorus), and histopathology of major organs.

-

Conclusion

This compound is a valuable tool for research in the field of vitamin D biology and drug development. While its pharmacological properties are expected to be similar to its non-deuterated counterpart, the limited availability of specific safety data for the deuterated form necessitates a cautious approach. Researchers should handle this compound with the same level of care as Paricalcitol, utilizing appropriate personal protective equipment and engineering controls. The information provided in this guide, particularly the understanding of its mechanism of action, will aid in the design of safe and effective experiments. Further studies are warranted to fully characterize the safety and toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. The Effect of Paricalcitol on Vascular Calcification and Cardiovascular Disease in Uremia: Beyond PTH Control - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research and Applications of Paricalcitol-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol is a synthetic, biologically active analog of vitamin D, specifically 19-nor-1α,25-dihydroxyvitamin D2. It is a selective vitamin D receptor (VDR) activator used clinically for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease. Foundational research into the pharmacokinetics and therapeutic monitoring of Paricalcitol has been significantly advanced by the use of its deuterated analog, Paricalcitol-D6.

This compound serves as an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms increase the molecular weight of the molecule without altering its chemical properties, allowing it to be distinguished from the non-labeled drug by the mass spectrometer. This ensures accurate and precise quantification of Paricalcitol in complex biological matrices such as human plasma. This technical guide provides an in-depth overview of the foundational aspects of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its application in research.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d6 |

| Synonyms | 19-Nor-1,25-dihydroxyvitamin D2-d6, 1α,25-Dihydroxy-19-nor-vitamin D2-d6, Zemplar-d6 |

| Molecular Formula | C27H38D6O3 |

| Molecular Weight | 422.67 g/mol |

| Appearance | White to off-white solid |

| Applications | Labeled Paricalcitol, internal standard for quantitative analysis by NMR, GC-MS, or LC-MS |

Synthesis of this compound

While the specific, proprietary synthesis of commercially available this compound is not extensively detailed in publicly accessible literature, a general understanding can be derived from established methods for the synthesis of Paricalcitol and the isotopic labeling of vitamin D analogs. The synthesis of Paricalcitol itself is a multi-step process. The introduction of deuterium atoms is a critical final step or can be incorporated during the synthesis of key intermediates.

A plausible synthetic strategy involves the use of deuterated reagents. For instance, deuterium can be introduced into the side chain at positions C26 and C27 by reacting an appropriate ester precursor with a deuterated Grignard reagent, such as CD3MgBr.[1] Another approach involves the synthesis of a deuterated A-ring synthon, which is then coupled with the CD-ring moiety of the molecule.[1] A general method for labeling vitamin D analogs involves the conversion of the vitamin D analog to a 6-oxo-3,5-cyclovitamin D derivative, followed by reduction with a deuteride reagent (e.g., NaBD4) and subsequent cycloreversion to yield the 6-deutero-vitamin D derivative.[2]

Mechanism of Action and Signaling Pathway

The biological actions of Paricalcitol, and by extension this compound, are mediated through its binding to the vitamin D receptor (VDR).[3] The VDR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphorus homeostasis, cellular proliferation and differentiation, and immune response. A primary therapeutic effect of Paricalcitol is the suppression of parathyroid hormone (PTH) synthesis and secretion.

Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.

Application in Quantitative Analysis

This compound is predominantly used as an internal standard in the quantitative analysis of Paricalcitol in biological samples, most notably in pharmacokinetic studies. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification as it effectively corrects for variability in sample preparation, chromatography, and ionization.

Quantitative Data from a Validated LC-MS/MS Method

The following table summarizes the key quantitative parameters from a published study on the determination of Paricalcitol in human plasma using this compound as an internal standard.

| Parameter | Value |

| Analytical Method | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Linear Range | 10-500 pg/mL |

| Chromatographic Run Time | 6.0 minutes |

| Elution Time (Paricalcitol & this compound) | ~2.6 minutes |

| Intra-day Accuracy | Meets acceptance criteria |

| Inter-day Accuracy | Meets acceptance criteria |

| Intra-day Precision | Meets acceptance criteria |

| Inter-day Precision | Meets acceptance criteria |

Experimental Protocol: Quantification of Paricalcitol in Human Plasma

The following is a detailed methodology for the quantification of Paricalcitol in human plasma using this compound as an internal standard, based on established protocols.

1. Materials and Reagents:

-

Paricalcitol reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Paricalcitol and this compound in methanol.

-

Prepare working solutions of Paricalcitol by serial dilution of the stock solution with methanol.

-

Spike blank human plasma with the Paricalcitol working solutions to create calibration standards and QC samples at various concentrations.

-

Prepare a working solution of this compound in methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound working solution.

-

Vortex mix for 30 seconds.

-

Add the liquid-liquid extraction solvent, vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

-

Chromatographic Column: Zorbax SB C18 or equivalent.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: As optimized for the column and system.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Monitor the specific precursor-to-product ion transitions for Paricalcitol and this compound using Multiple Reaction Monitoring (MRM).

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Paricalcitol to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the data.

-

Determine the concentration of Paricalcitol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of a typical pharmacokinetic study involving the quantification of Paricalcitol using this compound.

Caption: Workflow for a pharmacokinetic study of Paricalcitol using this compound.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 2. Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20070149489A1 - Preparation of paricalcitol - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Throughput Quantification of Paricalcitol in Human Plasma using Paricalcitol-D6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Paricalcitol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Paricalcitol-D6, is crucial for correcting matrix effects and ensuring the accuracy and precision of this bioanalytical method. This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and summarizes the expected performance of the assay. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Paricalcitol.

Introduction

Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D. It is primarily used for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of Paricalcitol in biological matrices is essential for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred method for the analysis of vitamin D and its analogs due to its high sensitivity, specificity, and throughput.

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS assay. This compound has nearly identical physicochemical properties to Paricalcitol, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of variability in extraction recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Paricalcitol and this compound from human plasma.

Materials:

-

Human plasma (K2-EDTA)

-

Paricalcitol and this compound analytical standards

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (concentration to be optimized by the user, typically in the mid-range of the calibration curve).

-

Vortex briefly to mix.

-

Add 1.0 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm, or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 6 minutes[1] |

Mass Spectrometry Conditions:

The following are suggested starting parameters and should be optimized for the specific instrument being used.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Paricalcitol: To be determined (e.g., [M+H]+ → fragment) |

| This compound: To be determined (e.g., [M+H+6]+ → fragment) | |

| Ion Source Temp. | 500°C |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Note: The specific MRM transitions (precursor and product ions) and collision energies for Paricalcitol and this compound should be determined by infusing the individual compounds into the mass spectrometer to achieve optimal signal intensity.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for Paricalcitol using this compound as an internal standard. The data presented here is a representative summary based on published literature for similar assays[1].

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| Paricalcitol | 10 - 500 | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Quality Control | Extraction Recovery (%) | Matrix Effect (%) |

| Paricalcitol | Low QC | > 80 | 85 - 115 |

| High QC | > 80 | 85 - 115 | |

| This compound | Mid QC | > 80 | 85 - 115 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Paricalcitol.

Caption: Logic of using this compound as an internal standard.

Conclusion

This application note provides a detailed protocol for the quantification of Paricalcitol in human plasma using this compound as an internal standard with LC-MS/MS. The described method, which includes a liquid-liquid extraction for sample preparation, offers high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard is essential for mitigating the variability introduced by the sample matrix and extraction process, thereby ensuring the generation of accurate and reliable data for research and drug development applications.

References

Preparation of Paricalcitol-D6 Stock Solutions and Calibration Standards for LC-MS/MS Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D, used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of paricalcitol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Paricalcitol-D6, is essential for reliable and accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for matrix effects and variability in sample processing.

This document provides a detailed protocol for the preparation of this compound stock solutions and the subsequent generation of calibration standards for use in LC-MS/MS assays.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of Paricalcitol

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1][2][3] |

| Ethanol | 12.5 mg/mL | [4] |

Table 2: Recommended Storage Conditions and Stability of Paricalcitol Solutions

| Solution Type | Storage Temperature | Duration | Stability Notes | Reference |

| This compound Stock Solution (in DMSO or Methanol) | -20°C | Up to 1 year | Protect from light. Use amber vials. | [1] |

| This compound Stock Solution (in DMSO or Methanol) | -80°C | Up to 2 years | Protect from light. Use amber vials. | |

| Paricalcitol Working Solutions | 2-8°C | Short-term (prepared fresh daily is recommended) | Protect from light. | |

| Paricalcitol in preloaded syringes | Room Temperature & 4.4°C | 30 days | Stable when protected from light. | |

| Paricalcitol in Viaflo bags | Not Recommended | N/A | Rapidly lost due to adsorption. |

Note: It is strongly recommended to perform in-house stability studies for this compound solutions under your specific laboratory conditions.

Experimental Protocols

Preparation of this compound Primary Stock Solution (1 mg/mL)

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

-

This compound (solid)

-

Methanol (LC-MS grade) or Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Accurately weigh a suitable amount of this compound solid (e.g., 1 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed this compound to a clean, dry volumetric flask.

-

Add a small volume of the chosen solvent (methanol or DMSO) to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.

-

Once dissolved, bring the solution to the final volume with the solvent.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Transfer the stock solution to amber glass vials for storage.

-

Label the vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

-

Store the primary stock solution at -20°C or -80°C, protected from light.

Preparation of this compound Working Stock Solution (e.g., 1 µg/mL)

Objective: To prepare an intermediate working stock solution for the preparation of calibration standards.

Materials:

-

This compound Primary Stock Solution (1 mg/mL)

-

Methanol or Acetonitrile (LC-MS grade)

-

Calibrated pipettes

-

Class A volumetric flask (e.g., 10 mL)

-

Amber glass vials

Procedure:

-

Allow the Primary Stock Solution to equilibrate to room temperature.

-

Using a calibrated pipette, transfer 10 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

-

Dilute to the mark with the chosen solvent (methanol or acetonitrile).

-

Cap the flask and invert several times to ensure thorough mixing.

-

This results in a 1 µg/mL (1000 ng/mL) Working Stock Solution.

-

Transfer to an amber vial and store at -20°C.

Preparation of Calibration Curve Standards (10 - 500 pg/mL)

Objective: To prepare a series of calibration standards by serial dilution for quantifying paricalcitol in plasma samples.

Materials:

-

This compound Working Stock Solution (e.g., 1 µg/mL or a further diluted intermediate standard)

-

Diluent (e.g., 50:50 Methanol:Water or as per the analytical method)

-

Calibrated pipettes

-

Microcentrifuge tubes or a 96-well plate

Procedure (Example for an 8-point calibration curve):

-

Prepare an Intermediate Standard (10 ng/mL): Dilute the 1 µg/mL Working Stock Solution 1:100 (e.g., 10 µL into 990 µL of diluent).

-

Prepare a Spiking Solution (1 ng/mL): Dilute the 10 ng/mL Intermediate Standard 1:10 (e.g., 100 µL into 900 µL of diluent).

-

Serial Dilution for Calibration Standards:

-

Standard 8 (500 pg/mL): Add 50 µL of the 1 ng/mL Spiking Solution to 50 µL of diluent.

-

Standard 7 (250 pg/mL): Take 50 µL of Standard 8 and add to 50 µL of diluent.

-

Standard 6 (125 pg/mL): Take 50 µL of Standard 7 and add to 50 µL of diluent.

-

Standard 5 (62.5 pg/mL): Take 50 µL of Standard 6 and add to 50 µL of diluent.

-

Standard 4 (31.25 pg/mL): Take 50 µL of Standard 5 and add to 50 µL of diluent.

-

Standard 3 (15.63 pg/mL): Take 50 µL of Standard 4 and add to 50 µL of diluent.

-

Standard 2 (10 pg/mL): Prepare by a direct dilution of a suitable intermediate standard to achieve the desired concentration.

-

Standard 1 (Blank): Use the diluent only.

-

Note: The final concentrations of the calibration standards should be appropriate for the expected concentration range of the analyte in the study samples and the sensitivity of the LC-MS/MS instrument.

Diagrams

Caption: Workflow for this compound Solution Preparation.

References

Application Notes and Protocols for Paricalcitol-D6 in Clinical Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a crucial therapeutic agent for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety. Paricalcitol-D6, a deuterated form of paricalcitol, serves as an ideal internal standard (IS) for quantitative bioanalysis in clinical pharmacokinetic studies due to its chemical similarity and distinct mass from the parent drug.[3][4] This document provides detailed application notes and protocols for the use of this compound in such studies.

Pharmacokinetic Profile of Paricalcitol

Paricalcitol is well-absorbed after oral administration, with an absolute bioavailability of approximately 72% to 86%.[5] It is extensively bound to plasma proteins (≥99.8%). The drug is primarily eliminated via hepatobiliary excretion, with about 63% of a dose recovered in the feces and 19% in the urine. Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4.

The pharmacokinetic parameters of paricalcitol can vary depending on the patient population. For instance, in healthy individuals, the elimination half-life is approximately 5 to 7 hours, whereas in patients with Stage 5 CKD on hemodialysis or peritoneal dialysis, the half-life is extended to a range of 13.9 to 20 hours.

Table 1: Summary of Paricalcitol Pharmacokinetic Parameters

| Parameter | Healthy Subjects | CKD Stage 3/4 | CKD Stage 5 (HD/PD) |

| Absolute Bioavailability (F) | 72% - 86% | Not Specified | 72% - 86% |

| Elimination Half-life (t½) | 5 - 7 hours | 14 - 20 hours | 13.9 - 20 hours |

| Apparent Volume of Distribution (Vd) | ~23.8 L | Not Specified | 31 - 35 L |

| Plasma Protein Binding | ≥99.8% | Not Specified | ≥99.8% |

| Primary Route of Elimination | Hepatobiliary Excretion | Hepatobiliary Excretion | Hepatobiliary Excretion |

Experimental Protocols

Protocol 1: Quantification of Paricalcitol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paricalcitol in human plasma, utilizing this compound as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.

-

Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate buffer.

-

Flow Rate: Gradient flow.

-

Injection Volume: 5 µL.

-

Total Run Time: 6.0 minutes.

-

Elution Time: Paricalcitol and this compound elute at approximately 2.6 minutes.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both paricalcitol and this compound.

3. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of paricalcitol into blank human plasma.

-

The linear range for this method is typically 10-500 pg/mL.

-

The concentration of paricalcitol in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Below is a diagram illustrating the experimental workflow for the quantification of paricalcitol.

Caption: Experimental workflow for paricalcitol quantification.

Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction leads to the selective activation of Vitamin D responsive pathways, which ultimately results in the inhibition of parathyroid hormone (PTH) synthesis and secretion.

The diagram below illustrates the simplified signaling pathway of paricalcitol.

Caption: Paricalcitol signaling pathway via the Vitamin D Receptor.

Logical Relationships in Clinical Pharmacokinetic Studies

The successful execution of a clinical pharmacokinetic study involving this compound requires a logical flow of activities, from study design to final data analysis.

The following diagram outlines the key logical relationships in such a study.

Caption: Logical workflow of a clinical pharmacokinetic study.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Optimal Detection of Paricalcitol-D6 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals